

An In-depth Technical Guide to 4-Piperidinepropanol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Piperidinepropanol

Cat. No.: B032782

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Introduction

4-Piperidinepropanol, also identified by its IUPAC name 3-(piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a propyl chain. This unique structural arrangement imparts versatile chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets. The presence of a hydroxyl group provides a convenient handle for derivatization, allowing for the construction of diverse chemical libraries for screening and optimization. This guide offers an in-depth exploration of the fundamental properties, synthesis, characterization, and applications of **4-Piperidinepropanol** for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical entity is foundational to its application. The core properties of **4-Piperidinepropanol** are summarized below, providing the necessary data for its identification, handling, and use in synthetic protocols.

Core Physicochemical Data

The physical and chemical properties of **4-Piperidinepropanol** determine its behavior in different solvents and reaction conditions. Key parameters are consolidated in Table 1.

Table 1: Physicochemical Properties of **4-Piperidinepropanol**

Property	Value	Source(s)
CAS Number	7037-49-2	[1][2][3]
Molecular Formula	C ₈ H ₁₇ NO	[1][2][3]
Molecular Weight	143.23 g/mol	[1][2][3]
Appearance	White to light yellow solid	[1]
Melting Point	65 °C (lit.)	[1][4]
Boiling Point	235 °C (lit.)	[1][4]
Density	0.929 g/cm ³	[1][4]
Flash Point	90 °C	[1][4]
pKa (Predicted)	15.16 ± 0.10	[1][4]
Storage	Store at 2–8 °C under inert gas	[1][4]

Causality Insight: The piperidine nitrogen is basic, readily protonated under acidic conditions. The predicted pKa refers to the hydroxyl proton; the pKa of the conjugate acid of the piperidine nitrogen is expected to be around 10-11, similar to other secondary amines, making it a strong base in physiological conditions.[5][6] Its solid state at room temperature and relatively high boiling point are attributable to hydrogen bonding mediated by both the N-H and O-H groups.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (300 MHz, CD_3OD): The proton NMR spectrum shows characteristic signals including a triplet around 3.56 ppm corresponding to the two protons of the CH_2 group adjacent to the hydroxyl ($-\text{CH}_2\text{OH}$).^[1] The protons on the piperidine ring appear as complex multiplets between 1.08 and 3.04 ppm.^[1] Specifically, the axial and equatorial protons adjacent to the nitrogen (positions 2 and 6) show distinct chemical shifts.^{[1][7][8]}
- ^{13}C NMR (75 MHz, CD_3OD): The carbon spectrum displays a peak around 64.0 ppm for the carbon attached to the hydroxyl group ($-\text{CH}_2\text{OH}$).^[1] The carbons of the piperidine ring typically appear in the range of 31.5 to 47.9 ppm.^{[1][9]}
- Infrared (IR) Spectroscopy:
 - The IR spectrum exhibits a broad absorption peak around 3290 cm^{-1} , which is characteristic of the O-H stretching vibration, indicative of the alcohol functional group.^[1] Another key absorption is the N-H stretch of the secondary amine, which is often observed in the $3300\text{--}3500\text{ cm}^{-1}$ region, though it can be broad and may overlap with the O-H signal.^{[10][11]} C-H stretching vibrations for the aliphatic chain and ring are observed below 3000 cm^{-1} .^{[1][11]}
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of 144.^[1] Dimer formation $[2\text{M}+\text{H}]^+$ at m/z 287 may also be observed.^[1]

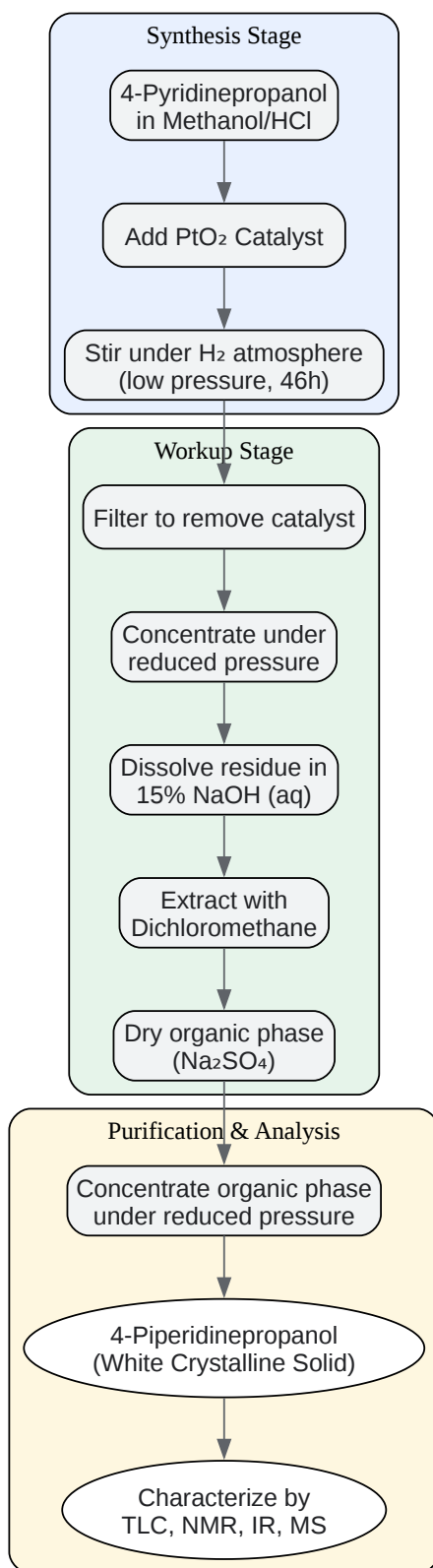
Synthesis and Reactivity

Understanding the synthesis and reactivity of **4-Piperidinepropanol** is crucial for its effective use as a chemical intermediate.

Synthesis Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol

A common and efficient method for synthesizing **4-Piperidinepropanol** is the catalytic hydrogenation of 4-Pyridinepropanol. This method is advantageous due to its high yield and the availability of the starting material.

Workflow Diagram: Synthesis and Purification



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Caption: Workflow for the synthesis of **4-Piperidinepropanol**.

Step-by-Step Protocol:

- **Reaction Setup:** A solution of 4-pyridinepropanol (1.0 eq) is prepared in methanol, to which concentrated hydrochloric acid is added under an inert argon atmosphere.^[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) is then added.^[1]
 - **Expert Insight:** The acidic medium (HCl) is crucial for protonating the pyridine ring, which enhances its susceptibility to hydrogenation. Platinum oxide is a highly effective catalyst for the reduction of aromatic rings.
- **Hydrogenation:** The reaction mixture is stirred vigorously under a low pressure of hydrogen gas for approximately 46 hours.^[1]
 - **Self-Validation:** Reaction completion is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material. A typical TLC system is dichloromethane/methanol/28% ammonia (50:10:1), where the product has an R_f of approximately 0.2.^[1]
- **Workup:**
 - The catalyst is removed by filtration through a pad of Celite.^[1]
 - The solvent is removed under reduced pressure.^[1]
 - The resulting residue is dissolved in an aqueous solution of 15% sodium hydroxide to deprotonate the piperidinium hydrochloride salt and bring the pH to >12.^[1]
 - The aqueous layer is extracted multiple times with dichloromethane.^[1]
- **Purification:** The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **4-Piperidinepropanol** as a white crystalline solid.^[1] The reported yield for this procedure is high, around 98%.^[1]

Chemical Reactivity

4-Piperidinepropanol possesses two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. This duality allows for selective

functionalization.

Diagram: Key Reactive Sites

Caption: Reactive centers of the **4-Piperidinepropanol** molecule.

- **Reactions at the Nitrogen Atom:** The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions.^[12] To perform reactions selectively at the hydroxyl group, the piperidine nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group.^[13]
- **Reactions at the Oxygen Atom:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or esterified. These transformations are standard procedures in organic synthesis and allow for the introduction of a wide variety of functional groups.

Applications in Research and Drug Development

The utility of **4-Piperidinepropanol** stems from its role as a versatile scaffold and intermediate in the synthesis of complex, biologically active molecules.

- **G-Protein Coupled Receptor (GPCR) Agonists:** It is used in the synthesis of agonists for G-protein coupled receptor 119 (GPR119), which is a target for the treatment of type 2 diabetes and obesity.^[1]
- **Antimicrobial Agents:** The scaffold is incorporated into novel quinoline derivatives that have been investigated for their antimicrobial activities.^[1]
- **Pharmaceutical Intermediates:** As a building block, it is a precursor to more complex piperidine-containing structures found in a range of pharmaceuticals. The ability to modify both the nitrogen and oxygen centers allows for the generation of diverse libraries for high-throughput screening.

Safety and Handling

According to safety data, **4-Piperidinepropanol** is classified as an irritant.^{[1][14]}

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)[\[14\]](#)
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[\[15\]](#)[\[16\]](#) All manipulations should be performed in a well-ventilated fume hood.[\[15\]](#)[\[16\]](#) Avoid inhalation of dust or vapors and contact with skin and eyes.[\[15\]](#)
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere like argon or nitrogen to prevent degradation.[\[1\]](#)[\[4\]](#)

Conclusion

4-Piperidinepropanol is a foundational building block for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive secondary amine and a primary alcohol on the privileged piperidine scaffold, provides chemists with a versatile tool for creating novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for its effective and safe application in the laboratory and in the development of next-generation therapeutics.

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